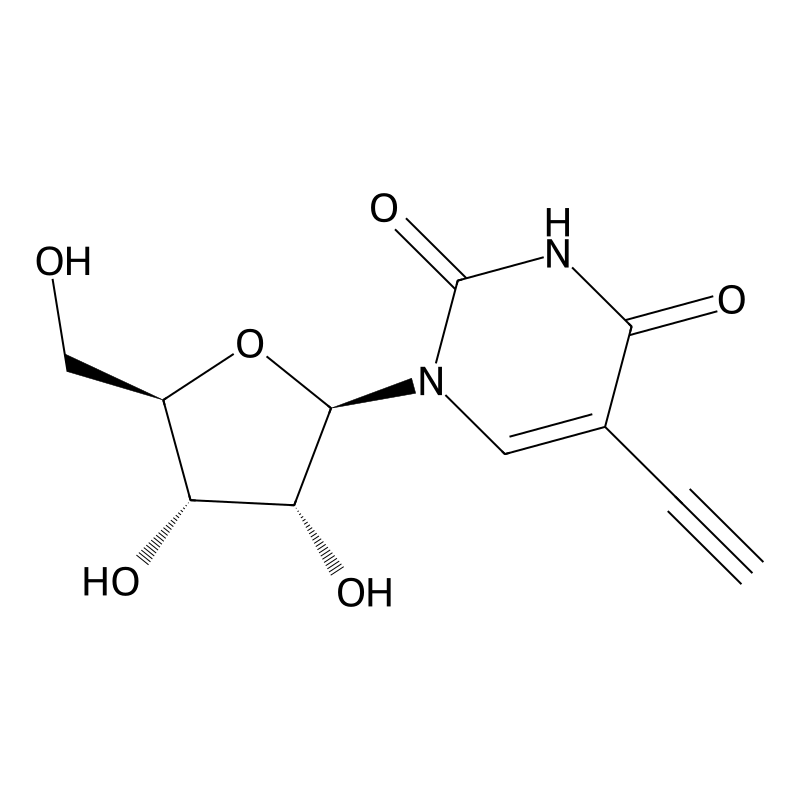

5-Ethynyluridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

5-Ethynyluridine (5-EU, CAS 69075-42-9) is an alkyne-modified uridine analog utilized for the high-sensitivity detection and isolation of nascent RNA transcripts. Unlike standard uridine, 5-EU is efficiently incorporated by RNA polymerases I, II, and III into newly synthesized RNA, providing a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click chemistry" compatibility allows procurement teams to standardize on a single precursor for both rapid fluorescent imaging and biotin-streptavidin enrichment workflows, eliminating the need for radiolabeled nucleotides or bulky antibody-based detection systems [1].

Research Fit

Substituting 5-EU with older analogs like 5-Bromouridine (BrU) or 4-Thiouridine (4sU) introduces significant workflow and physiological bottlenecks. BrU requires detection via bulky anti-BrU antibodies (~150 kDa), which necessitates harsh cell permeabilization steps (e.g., HCl treatment) that destroy native fluorescent proteins and severely limit penetration in whole-mount tissue samples [1]. Conversely, while 4sU is a common metabolic label, its use at standard mRNA labeling concentrations (>50 µM) triggers severe nucleolar stress, inhibiting 47S rRNA production and processing [2]. 5-EU bypasses these limitations by utilizing small-molecule azide probes for high-penetrance detection without inducing the acute ribosomal toxicity seen with 4sU[REFS-1, REFS-2].

Substitution Risk

Whole-Mount Tissue Permeability via Click Chemistry

5-EU utilizes small fluorescent azides for CuAAC-based detection, allowing rapid diffusion into thick tissue samples. In contrast, BrU relies on anti-BrU antibodies (~150 kDa) that suffer from poor tissue penetration and require destructive permeabilization protocols. Studies demonstrate that 5-EU enables whole-mount staining of large organ fragments where BrU antibody diffusion practically fails, streamlining sample preparation and preserving native tissue architecture [1].

| Evidence Dimension | Detection probe size and tissue penetrance |

| Target Compound Data | 5-EU uses small azide probes (<1 kDa) enabling whole-mount tissue labeling |

| Comparator Or Baseline | BrU requires ~150 kDa antibodies, restricting use to sectioned tissues |

| Quantified Difference | >150-fold reduction in detection probe size, eliminating the need for thin sectioning |

| Conditions | In vivo whole-mount tissue staining |

Procurement of 5-EU eliminates the labor-intensive tissue sectioning and harsh permeabilization steps required for BrU, accelerating high-throughput imaging workflows.

Preserved rRNA Synthesis During Metabolic Labeling

Metabolic labeling requires the precursor to not alter the underlying transcription rates. 4sU, a common alternative, induces severe nucleolar stress and inhibits 47S rRNA production by approximately 75% at concentrations >50 µM [1]. In contrast, 5-EU is widely utilized for nascent RNA labeling without triggering the acute p53 stabilization and nucleoplasmic translocation of NPM1 associated with high-concentration 4sU toxicity, maintaining a more accurate physiological baseline [1].

| Evidence Dimension | 47S rRNA production inhibition |

| Target Compound Data | 5-EU supports normal transcription without acute nucleolar stress |

| Comparator Or Baseline | 4sU (>50 µM) reduces 47S rRNA levels by ~75% and processing by ~60% |

| Quantified Difference | 5-EU prevents the ~75% artifactual drop in rRNA synthesis seen with 4sU |

| Conditions | Mammalian cell culture metabolic labeling |

Selecting 5-EU over 4sU prevents the introduction of severe physiological artifacts in long-term RNA turnover assays, ensuring data reproducibility.

Accurate RNA Half-Life Without Transcriptional Arrest

Traditional RNA stability assays rely on transcriptional inhibitors like Actinomycin D, which cause immediate physiological perturbation and artificially alter RNA decay rates. 5-EU enables inhibitor-free pulse-chase labeling (e.g., ERIC-seq). Studies demonstrate that 5-EU pulse-chase experiments yield significantly shorter, more physiologically accurate polyadenylated RNA half-lives compared to baseline measurements taken after chemical inhibition of transcription, which tend to overestimate RNA stability [1].

| Evidence Dimension | Physiological accuracy of RNA half-life |

| Target Compound Data | 5-EU allows inhibitor-free pulse-chase (ERIC-seq) |

| Comparator Or Baseline | Actinomycin D or Cordycepin (transcriptional inhibitors) |

| Quantified Difference | 5-EU circumvents the artificial overestimation of RNA half-lives caused by chemical transcription blockade |

| Conditions | In vivo pulse-chase labeling (Arabidopsis transcriptome) |

Buyers conducting RNA decay studies should procure 5-EU to avoid the toxic lag phases and artifactual half-life overestimations inherent to transcriptional inhibitors.

High-Throughput Whole-Mount Tissue Imaging

Because 5-EU utilizes small-molecule click chemistry for detection rather than bulky antibodies, it is the optimal procurement choice for whole-mount imaging of large organ fragments. This avoids the destructive tissue sectioning and harsh permeabilization required by BrU [1].

Multiplexed Nascent RNA and Protein Visualization

5-EU click chemistry operates under mild conditions, preserving the fluorescence of native reporter proteins like GFP and mCherry. It replaces BrU in workflows where HCl denaturation would otherwise destroy protein-based fluorescence[1].

Inhibitor-Free RNA Turnover Profiling (ERIC-seq)

For transcriptomic studies requiring accurate RNA decay kinetics, 5-EU is utilized in pulse-chase sequencing (ERIC-seq). It serves as a non-toxic alternative to Actinomycin D or high-dose 4sU, preventing nucleolar stress and artifactual half-life overestimation [REFS-2, REFS-3].

Application Fit

References

- [1] Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. PNAS, 105(41), 15779-15784.

- [2] Burger, K., et al. (2013). 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response. RNA Biology, 10(10), 1623-1630.

- [3] Szabo, E. X., et al. (2020). Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome. The Plant Cell, 32(4), 871-887.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Explore Compound Types